molecular formula C16H14BrNO3 B5517393 ethyl 3-[(3-bromobenzoyl)amino]benzoate

ethyl 3-[(3-bromobenzoyl)amino]benzoate

Cat. No.: B5517393
M. Wt: 348.19 g/mol
InChI Key: UXAIXCWRSFMNPG-UHFFFAOYSA-N
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Description

Ethyl 3-[(3-bromobenzoyl)amino]benzoate (CAS: 384367-94-6) is a benzoate ester derivative featuring a 3-bromobenzoyl amide substituent at the meta position of the benzene ring. Its molecular formula is C₂₂H₂₁BrN₂O₅, with a molecular weight of 473.3 g/mol . Key physicochemical properties include an XLogP3 value of 4.1 (indicating moderate lipophilicity), 1 hydrogen bond donor, 6 hydrogen bond acceptors, and 7 rotatable bonds .

Properties

IUPAC Name

ethyl 3-[(3-bromobenzoyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrNO3/c1-2-21-16(20)12-6-4-8-14(10-12)18-15(19)11-5-3-7-13(17)9-11/h3-10H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXAIXCWRSFMNPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[(3-bromobenzoyl)amino]benzoate typically involves the reaction of 3-bromobenzoyl chloride with ethyl 3-aminobenzoate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(3-bromobenzoyl)amino]benzoate can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Oxidation: The aromatic ring can be oxidized to form quinones.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide in an aprotic solvent.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Nucleophilic substitution: Formation of substituted benzoates.

    Reduction: Formation of ethyl 3-[(3-bromobenzyl)amino]benzoate.

    Oxidation: Formation of quinone derivatives.

Scientific Research Applications

Ethyl 3-[(3-bromobenzoyl)amino]benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of ethyl 3-[(3-bromobenzoyl)amino]benzoate involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the carbonyl group play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, including modulation of signaling pathways and inhibition of cell proliferation.

Comparison with Similar Compounds

Comparison with Structural Analogues

The following analysis compares ethyl 3-[(3-bromobenzoyl)amino]benzoate with structurally related compounds, focusing on substituent effects, physicochemical properties, and reported applications.

Structural and Physicochemical Comparison

Compound Name & Source Molecular Formula Molecular Weight (g/mol) Key Substituents XLogP3 Notable Properties/Applications
This compound C₂₂H₂₁BrN₂O₅ 473.3 3-Bromobenzoyl amide, ethyl ester 4.1 High lipophilicity; potential enzyme inhibition
Ethyl 4-((3-(4-nitrophenyl)-3-oxopropyl)amino)benzoate (Compound 3) C₂₀H₂₁N₃O₅ ~407.4 (calc.) 4-Nitrophenyl ketone, ethyl ester ~3.5* Trypanothione reductase inhibitor (PDB: 6ER5)
Ethyl 4-(dimethylamino)benzoate C₁₁H₁₅NO₂ 193.2 4-Dimethylamino, ethyl ester 1.8 High reactivity in resin cements; superior physical properties
Ethyl 4-((3-((3-bromophenyl)amino)-1,1,1,2-tetrafluoropropan-2-yl)oxy)benzoate (14) C₁₈H₁₅BrF₄NO₃ 449.2 3-Bromophenyl, tetrafluoropropoxy, ethyl ester ~3.8* Synthetic yield: 76%; fluorinated backbone
Ethyl 3-bromo-4-methoxybenzoate C₁₀H₁₁BrO₃ 259.1 3-Bromo, 4-methoxy, ethyl ester 2.5 Commercial availability; simpler brominated ester

*Estimated based on structural analogs.

Key Observations:
  • Bromine Substitution: Bromine at the meta position (as in the target compound) increases molecular weight and lipophilicity compared to para-substituted analogues (e.g., ethyl 4-(dimethylamino)benzoate) .
  • Amide vs.
  • Fluorine Incorporation: Compound 14’s tetrafluoropropoxy group introduces high electronegativity and metabolic stability, contrasting with the target compound’s non-fluorinated structure .
Enzyme Inhibition
  • Compound 3 () inhibits trypanothione reductase in Leishmania infantum, attributed to its 4-nitrophenyl ketone group, which likely interacts with the enzyme’s active site . The target compound’s bromobenzoyl group may offer similar steric bulk but lacks the electron-withdrawing nitro group, possibly altering binding affinity.
  • Ethyl 4-[(dimethylcarbamothioyl)amino]benzoate () exhibits antitumor activity, suggesting that carbamothioyl substituents can modulate biological activity compared to bromobenzoyl amides .

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